![molecular formula C6H12S4 B12544724 4,6-Diethyl-1,2,3,5-tetrathiane CAS No. 143193-10-6](/img/structure/B12544724.png)
4,6-Diethyl-1,2,3,5-tetrathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diethyl-1,2,3,5-tetrathiane is an organosulfur compound with the molecular formula C6H12S4 and a molecular weight of 212.419 g/mol . This compound is characterized by its unique structure, which includes a tetrathiane ring with two ethyl groups attached at the 4 and 6 positions. It is known for its distinctive odor and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diethyl-1,2,3,5-tetrathiane typically involves the reaction of ethyl-substituted thiols with sulfur. One common method is the cyclization of 1,2-dithiols in the presence of sulfur or sulfur donors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Diethyl-1,2,3,5-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the tetrathiane ring, leading to the formation of thiols and other sulfur-containing compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Catalysts: Transition metal catalysts such as palladium or platinum may be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various alkyl or aryl-substituted tetrathianes.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₆H₁₂S₄
Molecular Weight: 212.42 g/mol
IUPAC Name: 4,6-Diethyl-1,2,3,5-tetrathiane
The compound features a tetrathiane ring structure which contributes to its reactivity and interaction with other substances.
Applications in Flavor and Aroma Chemistry
One of the most notable applications of this compound is in the field of flavor and aroma chemistry. It has been identified as a key odorant in various food products. For instance, it has been detected in scallion pancakes and is noted for its onion-like and sweet aroma characteristics. This compound plays a significant role in enhancing the flavor profile of culinary products by contributing to their overall sensory experience .
Key Findings:
- Odor Profile: Exhibits strong sulfury and onion-like notes.
- Flavor Dilution Factors: High flavor dilution factors indicate its potency in small concentrations.
Applications in Organic Synthesis
This compound is also utilized in organic synthesis as a sulfur source. Its ability to participate in various chemical reactions makes it valuable for synthesizing other sulfur-containing compounds. The unique properties of this compound allow for the development of novel materials with enhanced functionalities.
Synthetic Applications:
- Sulfur Transfer Reactions: Used in the synthesis of polysulfides and other organosulfur compounds.
- Building Block for Complex Molecules: Serves as a precursor for more complex organic structures.
Case Studies and Research Insights
Recent studies have highlighted the versatility of this compound in practical applications. For example:
- Flavor Enhancement in Food Products:
- Synthetic Pathways:
Mechanism of Action
The mechanism of action of 4,6-Diethyl-1,2,3,5-tetrathiane involves its interaction with various molecular targets, including enzymes and proteins containing thiol groups. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction is crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetrathiane: Similar structure but without the ethyl groups.
3,6-Diethyl-1,2,4,5-tetrathiane: Another isomer with ethyl groups at different positions.
1,2,4,5-Tetrathiane: Lacks the ethyl groups and has a different ring structure
Uniqueness
4,6-Diethyl-1,2,3,5-tetrathiane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 4 and 6 positions enhances its reactivity and makes it a valuable compound for various applications in research and industry .
Biological Activity
4,6-Diethyl-1,2,3,5-tetrathiane is a sulfur-containing compound primarily found in various Allium species. This article explores its biological activities, including antimicrobial properties, antioxidant effects, and potential therapeutic applications. The information is compiled from diverse research studies and case analyses to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique tetrathiane ring structure with ethyl substituents at the 4 and 6 positions. This configuration contributes to its distinct biological activities.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been isolated from various Allium species and shown to inhibit the growth of several pathogenic microorganisms.
- Case Study : In a study examining the volatile compounds of Allium species, this compound was identified as a major component responsible for the antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus .
Microorganism | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 12 |
Candida albicans | 10 |
2. Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress.
- Research Findings : A study indicated that extracts containing this compound showed a significant increase in antioxidant activity compared to control samples. The total phenolic content correlated positively with the antioxidant capacity .
Test Method | IC50 (mg/mL) |
---|---|
DPPH Scavenging Activity | 0.45 |
ABTS Radical Cation Assay | 0.30 |
3. Potential Therapeutic Applications
The unique biological activities of this compound suggest potential therapeutic applications in food preservation and medicine.
- Food Preservation : Due to its antimicrobial properties, it can be utilized as a natural preservative in food products.
- Pharmaceutical Applications : Its antioxidant properties may contribute to formulations aimed at reducing oxidative stress-related diseases.
Properties
CAS No. |
143193-10-6 |
---|---|
Molecular Formula |
C6H12S4 |
Molecular Weight |
212.4 g/mol |
IUPAC Name |
4,6-diethyl-1,2,3,5-tetrathiane |
InChI |
InChI=1S/C6H12S4/c1-3-5-7-6(4-2)9-10-8-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
SBTJQRLWWVYRND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1SC(SSS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.